2-(4-Aminobenzamido)ethanesulfonic acid
Overview
Description
2-(4-Aminobenzamido)ethanesulfonic acid: is a white to off-white crystalline solid with good solubility in water. It is a weak acid with low acidity and is commonly used in biochemical research as a buffering agent, particularly in the pH range of 7 to 8 .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(4-Aminobenzamido)ethanesulfonic acid is typically synthesized by reacting ethanesulfonic acid with p-phenylenediamine in the presence of benzoyl chloride . This reaction involves the formation of an amide bond between the amino group of p-phenylenediamine and the carboxyl group of ethanesulfonic acid.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization and other separation techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Aminobenzamido)ethanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The sulfonic acid group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Aminobenzamido)ethanesulfonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a buffering agent in various chemical reactions to maintain pH stability.
Biology: Employed in enzyme kinetics and protein structure studies due to its buffering capacity.
Medicine: Investigated for its potential antimicrobial properties and as a component in drug formulations.
Industry: Utilized in the production of pharmaceuticals and as a reagent in biochemical assays
Mechanism of Action
The mechanism of action of 2-(4-Aminobenzamido)ethanesulfonic acid involves its ability to stabilize the pH of solutions, making it an effective buffering agent. It interacts with hydrogen ions in the solution, preventing significant changes in pH. This property is crucial in biochemical and enzymatic reactions where pH stability is essential .
Comparison with Similar Compounds
2-(N-morpholino)ethanesulfonic acid (MES): Another buffering agent with similar properties but different molecular structure.
2-(4-Morpholinyl)ethanesulfonic acid: Similar buffering capacity but with a morpholine ring instead of an amino group.
Uniqueness: 2-(4-Aminobenzamido)ethanesulfonic acid is unique due to its specific amide bond formation and its effective buffering range in the pH 7 to 8 range. This makes it particularly useful in biochemical applications where precise pH control is required.
Properties
IUPAC Name |
2-[(4-aminobenzoyl)amino]ethanesulfonic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S/c10-8-3-1-7(2-4-8)9(12)11-5-6-16(13,14)15/h1-4H,5-6,10H2,(H,11,12)(H,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTQTZYVOHNEEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCS(=O)(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50729411 | |
Record name | 2-(4-Aminobenzamido)ethane-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50729411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
860707-78-4 | |
Record name | 2-(4-Aminobenzamido)ethane-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50729411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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